Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

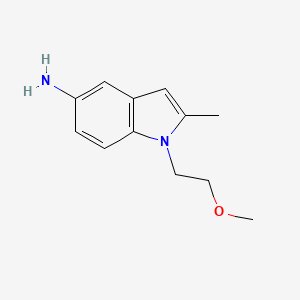

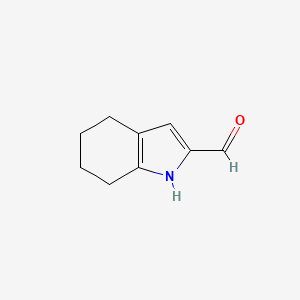

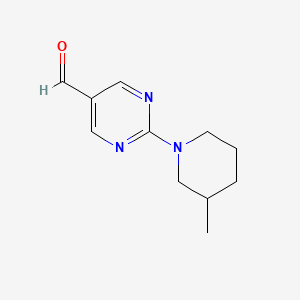

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 . It is also known by other names such as Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate and 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid ethyl ester .

Synthesis Analysis

The synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride and its derivatives has been reported in several studies . For instance, one study described the use of a Pictet−Spengler condensation via a novel aminal intermediate . Another study reported the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .

Molecular Structure Analysis

The molecular structure of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be represented by the InChI code 1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H/t11-;/m1./s1 . The compound has a molecular weight of 241.72 g/mol .

Physical And Chemical Properties Analysis

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a solid compound . It has a molecular weight of 205.25 g/mol and an XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

- Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a type of isoquinoline alkaloid, which forms an important class in medicinal chemistry .

- These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

- The outcomes of these applications are broad, with impacts on various pathogens and neurodegenerative disorders .

- Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used in the design and synthesis of new compounds .

- In silico results suggested that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the THIQ scaffold .

- The outcomes of these applications are primarily in the form of new compounds with potentially improved binding affinities .

Medicinal Chemistry

Synthesis and Structure-Activity Relationships

Direcciones Futuras

The future directions for the research and development of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride and its derivatives could involve further exploration of their synthesis, structure-activity relationships, and potential biological activities . Additionally, more studies are needed to fully understand the physical and chemical properties, safety, and hazards of these compounds.

Propiedades

IUPAC Name |

ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLWWGAFDIKVQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424950 |

Source

|

| Record name | ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |

CAS RN |

57980-74-2 |

Source

|

| Record name | ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B1310288.png)

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)